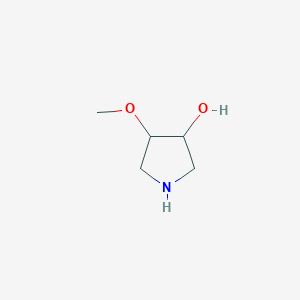
4-Methoxypyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxypyrrolidin-3-ol is a heterocyclic organic compound with the molecular formula C5H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a methoxy group (-OCH3) attached to the third carbon and a hydroxyl group (-OH) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrrolidin-3-ol can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . Another method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition and functionalization processes.
Industrial Production Methods: Industrial production of 4-Methoxyp
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-methoxypyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3 |
InChI Key |
NLVZYRDCKUFONR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)

![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
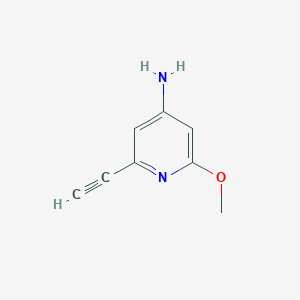
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
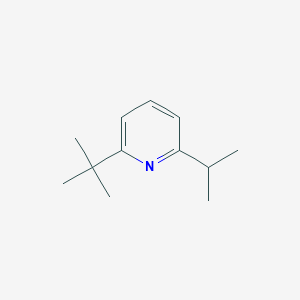
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)
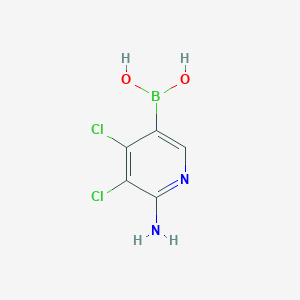

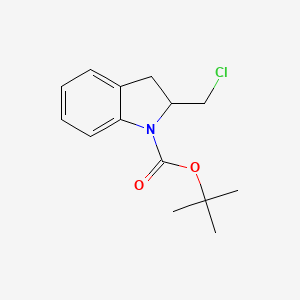

![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)

